6-Methyl-1-indanone

Thermochemistry Calorimetry Biomass degradation

Procure 6-Methyl-1-indanone for reliable R&D. This C-6 methyl-substituted indanone offers a single stable conformation (nconf=1) and a well-defined ΔfH° (-95.1±2.8 kJ·mol⁻¹), distinguishing it from methoxy analogs. Ideal for photochemical, energetic, and environmental research. Available in bulk quantities with verified purity.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 24623-20-9
Cat. No. B1306188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1-indanone
CAS24623-20-9
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2=O)C=C1
InChIInChI=1S/C10H10O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6H,4-5H2,1H3
InChIKeyDBOXRDYLMJMQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1-indanone (CAS 24623-20-9): Technical Baseline and Comparator Framework for Scientific Procurement


6-Methyl-1-indanone is a C-6 methyl-substituted indanone with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . At room temperature, it exists as a white to yellow-orange crystalline powder with a melting point of 60–62°C [1]. This compound is a substituted indanone that has been synthesized in high quantum yields via the photolysis of α-chloro-2′,5′-dimethylacetophenone . Its chemical identity is defined by the InChI key DBOXRDYLMJMQBB-UHFFFAOYSA-N and the SMILES string Cc1ccc2CCC(=O)c2c1 .

Why 6-Methyl-1-indanone Cannot Be Directly Substituted by Unsubstituted or Alternative Indanones


Direct substitution of 6-Methyl-1-indanone with unsubstituted 1-indanone or alternative indanone derivatives (e.g., 6-methoxy-1-indanone) is scientifically unsound. The presence of the 6-methyl group fundamentally alters the compound's thermodynamic stability, conformational landscape, and energetic profile. Experimental calorimetric data demonstrate that the gas-phase standard molar enthalpy of formation (ΔfH°) for 6-methyl-1-indanone is −95.1 ± 2.8 kJ·mol⁻¹ [1], whereas 6-methoxy-1-indanone exhibits a substantially more negative value of −216.0 ± 3.4 kJ·mol⁻¹ [1], and 5,6-dimethoxy-1-indanone is even more stabilized at −356.7 ± 3.4 kJ·mol⁻¹ [1]. These differences, exceeding 120 kJ·mol⁻¹ between methyl and methoxy analogs, reflect distinct electronic and steric environments that directly influence reactivity, hydrogen-bonding capacity, and downstream synthetic outcomes. Additionally, computational studies reveal that 6-methyl-1-indanone possesses only one stable conformation (nconf = 1) [1], whereas 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone exhibit two and seven stable conformations, respectively [1], which has direct implications for crystallization behavior, solubility, and spectroscopic predictability. Substitution without accounting for these quantifiable differences will compromise reproducibility in applications ranging from energetic material characterization to pharmaceutical intermediate synthesis.

Quantitative Differentiation of 6-Methyl-1-indanone: Comparative Thermodynamic, Conformational, and Synthetic Evidence


Gas-Phase Standard Molar Enthalpy of Formation (ΔfH°): Quantified Thermodynamic Differentiation from Methoxy Analogs

The gas-phase standard molar enthalpy of formation (ΔfH°) of 6-methyl-1-indanone was experimentally determined as −95.1 ± 2.8 kJ·mol⁻¹ via static-bomb combustion calorimetry and high-temperature Calvet microcalorimetry, combined with computational validation at the G3(MP2)//B3LYP level [1]. In direct comparison, 6-methoxy-1-indanone exhibits a ΔfH° of −216.0 ± 3.4 kJ·mol⁻¹, and 5,6-dimethoxy-1-indanone exhibits −356.7 ± 3.4 kJ·mol⁻¹ under identical experimental conditions [1]. The calculated ΔfH° values from ab initio methods closely match experimental data: −93.0 kJ·mol⁻¹ for 6-methyl-1-indanone, −215.6 kJ·mol⁻¹ for 6-methoxy-1-indanone, and −361.9 kJ·mol⁻¹ for 5,6-dimethoxy-1-indanone [2]. These data demonstrate that methoxy substitution imparts significantly greater thermodynamic stabilization than methyl substitution, with a difference of approximately 121 kJ·mol⁻¹ between the methyl and methoxy analogs.

Thermochemistry Calorimetry Biomass degradation

Conformational Simplicity: Single Stable Conformation Versus Multiple Conformations in Methoxy Analogs

Computational analysis at the G3(MP2)//B3LYP level of theory reveals that 6-methyl-1-indanone possesses exactly one stable conformation (nconf = 1) in the gas phase [1]. In direct contrast, 6-methoxy-1-indanone exhibits two stable conformations, and 5,6-dimethoxy-1-indanone exhibits seven stable conformations under identical computational conditions [1]. This conformational simplicity arises from the absence of rotatable methoxy groups, eliminating the O–CH3 torsional degrees of freedom that generate conformational complexity in oxygenated analogs. The single conformation of 6-methyl-1-indanone contrasts sharply with the multiple conformations observed in methoxy-substituted indanones, which arise from rotational isomerism of the methoxy group(s) [2].

Computational chemistry Conformational analysis Molecular modeling

High Quantum Yield Photochemical Synthesis: A Defined Synthetic Advantage for Procurement

6-Methyl-1-indanone can be synthesized in high quantum yields via the photolysis of α-chloro-2′,5′-dimethylacetophenone . This photochemical route proceeds through intramolecular hydrogen transfer and enolization under UV irradiation, with reported characteristics of mild reaction conditions, rapid kinetics, and simplified purification [1]. While specific quantum yield values for alternative indanones are not directly reported in the same studies, the established photochemical accessibility of 6-methyl-1-indanone via this pathway distinguishes it from unsubstituted indanone and many other substituted analogs that require alternative synthetic routes. Laser flash photolysis experiments confirm that the reaction proceeds through a triplet intermediate and heterolytic elimination of chloride ion from the Z-xylylenol [2].

Photochemistry Synthetic methodology Quantum yield

Validated Intermediate for Branched Alkyl Indane (BIN) Synthesis: Documented Synthetic Utility

6-Methyl-1-indanone has been explicitly validated and documented as a starting material for the synthesis of branched alkyl indanes (BINs) . BINs represent an important class of compounds present in unresolved complex mixtures (UCMs) of aromatic hydrocarbons and are relevant to environmental toxicology studies, including bioaccumulation in marine organisms such as Mytilus edulis [1]. In contrast, unsubstituted 1-indanone and alternative substitution patterns (e.g., 6-methoxy, 5,6-dimethoxy) lack comparable documented validation for BIN synthesis in peer-reviewed literature or vendor technical documentation.

Organic synthesis Alkyl indanes Environmental chemistry

Fusion Enthalpy and Melting Behavior: Crystallinity Differentiation from Methoxy Analogs

Differential scanning calorimetry (DSC) measurements provide the temperature and enthalpy of fusion for 6-methyl-1-indanone and its methoxy analogs [1]. While the specific numerical values are not fully extracted in the available abstracts, the study confirms that the fusion enthalpies of these three indanone derivatives were quantitatively determined and differ in a manner consistent with their distinct molecular structures and intermolecular interactions [1]. The melting point of 6-methyl-1-indanone (60–62°C) [2] provides a useful reference for solid-state handling and purification, though direct head-to-head fusion enthalpy comparisons require access to the full experimental dataset.

Differential scanning calorimetry Phase transitions Solid-state characterization

6-Methyl-1-indanone: Evidence-Based Research and Industrial Application Scenarios


Energetic Material and Biomass Degradation Studies Requiring Quantified Thermodynamic Baselines

Researchers investigating the energetic properties of lignin-derived biomass degradation products or combustion chemistry of indanone derivatives should select 6-methyl-1-indanone as a reference methyl-substituted indanone. Its experimentally validated gas-phase standard molar enthalpy of formation (ΔfH° = −95.1 ± 2.8 kJ·mol⁻¹) [1] provides a quantifiable thermodynamic baseline that distinguishes it from methoxy analogs, enabling accurate computational modeling and calorimetric correlation. The compound's single stable conformation (nconf = 1) [1] simplifies molecular dynamics simulations and reduces computational complexity relative to conformationally heterogeneous methoxy derivatives. This selection is supported by peer-reviewed calorimetric and computational studies explicitly comparing 6-methyl-1-indanone with 6-methoxy-1-indanone and 5,6-dimethoxy-1-indanone under identical experimental conditions [1].

Synthetic Organic Chemistry: Photochemical Route to Substituted Indanones

6-Methyl-1-indanone is the preferred starting material or target for photochemical investigations requiring a well-characterized indanone framework accessible via high quantum yield photolysis of α-chloro-2′,5′-dimethylacetophenone . The established photochemical route proceeds through an intramolecular hydrogen transfer and enolization mechanism under UV irradiation, with reported advantages of mild conditions, rapid kinetics, and simplified purification [2]. Researchers developing new photochemical methodologies or seeking a reliable indanone substrate for mechanistic studies will find 6-methyl-1-indanone's documented photochemical behavior a valuable benchmark that is not available for many alternative indanone substitution patterns.

Environmental Fate and Toxicology: Branched Alkyl Indane (BIN) Precursor

For environmental chemists and toxicologists studying unresolved complex mixtures (UCMs) of aromatic hydrocarbons in petroleum-contaminated sediments or marine bioaccumulation, 6-methyl-1-indanone serves as a documented and validated precursor for the synthesis of branched alkyl indanes (BINs) . BINs are recognized components of UCMs and are known to accumulate in marine organisms such as the mussel Mytilus edulis [3]. Procurement of 6-methyl-1-indanone for BIN synthesis is explicitly supported by vendor technical documentation , providing a traceable and reproducible entry point for preparing analytical standards or conducting mechanistic toxicology studies.

Advanced Pharmaceutical Intermediate Synthesis: Indane Scaffold Construction

6-Methyl-1-indanone is an appropriate starting material for medicinal chemists constructing indane-based pharmacophores, particularly where the 6-methyl substitution pattern is desired in the final target. The compound's well-defined solid-state properties (melting point 60–62°C [4]) facilitate handling, weighing, and purification during multi-step syntheses. Its use as an advanced intermediate has been demonstrated in the formal total synthesis of natural products including (±)-Puraquinonic Acid, (±)-Deliquinone, and (±)-Russujaponol, where the related 4-hydroxy-6-methyl-1-indanone derivative serves as a key building block [5]. The conformational simplicity (nconf = 1) [1] of the 6-methyl substitution pattern may offer stereochemical predictability advantages in downstream transformations compared to more conformationally complex analogs.

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